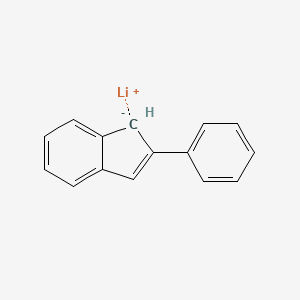
lithium;2-phenyl-1H-inden-1-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;2-phenyl-1H-inden-1-ide is an organolithium compound that features a lithium atom bonded to a 2-phenyl-1H-inden-1-ide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-phenyl-1H-inden-1-ide typically involves the reaction of 2-phenyl-1H-indene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent the highly reactive organolithium compound from reacting with moisture or oxygen. The reaction is often performed in a solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity and ensure high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve consistent and high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;2-phenyl-1H-inden-1-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form hydrocarbons or other reduced derivatives.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, peroxides, and other oxidants.
Reduction: Reducing agents such as hydrogen gas, lithium aluminum hydride, or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides, acyl halides, and other reactive species can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a wide range of functionalized organic compounds .
Aplicaciones Científicas De Investigación
Lithium;2-phenyl-1H-inden-1-ide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism by which lithium;2-phenyl-1H-inden-1-ide exerts its effects involves the nucleophilic nature of the lithium-bound carbon atom. This nucleophilic center can attack electrophilic sites in other molecules, leading to the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
- Lithium;2-phenyl-1H-indol-1-ide
- Lithium;2-phenyl-1H-inden-3-ide
- Lithium;2-phenyl-1H-inden-2-ide
Uniqueness
Lithium;2-phenyl-1H-inden-1-ide is unique due to its specific structural features and reactivity profile. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, selectivity, and the types of products formed in chemical reactions .
Propiedades
Número CAS |
124886-03-9 |
|---|---|
Fórmula molecular |
C15H11Li |
Peso molecular |
198.2 g/mol |
Nombre IUPAC |
lithium;2-phenyl-1H-inden-1-ide |
InChI |
InChI=1S/C15H11.Li/c1-2-6-12(7-3-1)15-10-13-8-4-5-9-14(13)11-15;/h1-11H;/q-1;+1 |
Clave InChI |
CFJNNECDDHWVGF-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[CH-]1C2=CC=CC=C2C=C1C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


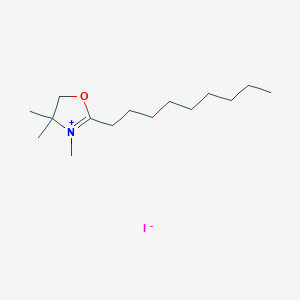


![(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane]](/img/structure/B14298169.png)
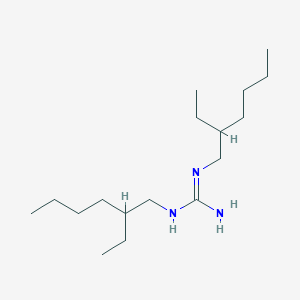

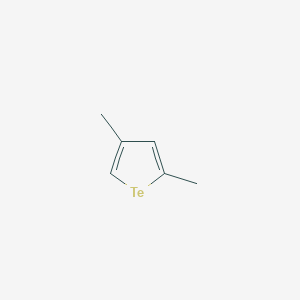
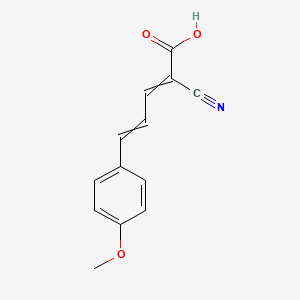
![Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate](/img/structure/B14298192.png)
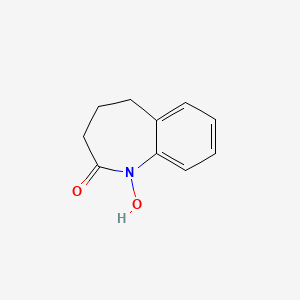
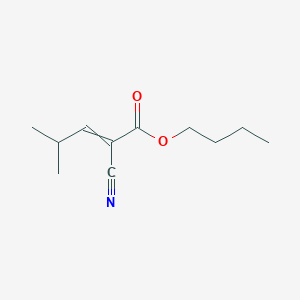

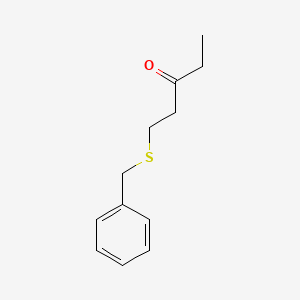
![Ethyl {[(propan-2-ylidene)amino]oxy}acetate](/img/structure/B14298226.png)
